Cas no 912763-92-9 (5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid)

5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid is a versatile heterocyclic compound featuring an isoxazole core substituted with a chloro-methoxyphenyl group and a carboxylic acid functionality. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The chloro and methoxy substituents enhance electronic modulation, while the carboxylic acid group allows for facile conjugation or salt formation. Its well-defined purity and stability under standard conditions ensure reliable performance in coupling reactions, scaffold modifications, or intermediate applications. The compound is particularly useful in medicinal chemistry for developing biologically active molecules due to its balanced lipophilicity and structural rigidity.
5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid structure
912763-92-9 structure
Product Name:5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid
CAS No:912763-92-9
MF:C11H8ClNO4
MW:253.638522148132
CID:3083633
PubChem ID:16394870
Update Time:2025-06-11

5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
    • AKOS005530683
    • starbld0021432
    • 912763-92-9
    • 5-(3-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid
    • STK711169
    • SCHEMBL20507223
    • BBL010114
    • VS-02321
    • 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid
    • Inchi: 1S/C11H8ClNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)
    • InChI Key: FPYKGDBQLBWTLI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CC(C(=O)O)=NO1)OC

Computed Properties

  • Exact Mass: 253.0141854Da
  • Monoisotopic Mass: 253.0141854Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 484.7±45.0 °C at 760 mmHg
  • Flash Point: 247.0±28.7 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid Security Information

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Additional information on 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic Acid (CAS No. 912763-92-9): A Comprehensive Overview

5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 912763-92-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoxazole core and substituted phenyl group, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid.

Chemical Structure and Synthesis

The chemical structure of 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid is defined by its isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The isoxazole ring is substituted at the 5-position with a 3-chloro-4-methoxyphenyl group, providing the compound with unique electronic and steric properties. The carboxylic acid functionality at the 3-position further enhances its reactivity and potential for derivatization.

The synthesis of 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid can be achieved through various routes, including cyclocondensation reactions and multistep synthetic sequences. One common approach involves the reaction of a suitable nitrile with hydroxylamine to form an intermediate oxime, which is then cyclized to form the isoxazole ring. Subsequent functional group manipulations can introduce the desired substituents on the phenyl ring and the carboxylic acid moiety.

Biological Properties

5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Recent research has highlighted several key properties of this compound:

  • Anti-inflammatory Activity: Studies have shown that 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases.
  • Antioxidant Activity: The compound has demonstrated significant antioxidant activity, which can help protect cells from oxidative stress and damage. This property is particularly relevant in conditions where oxidative stress plays a crucial role, such as neurodegenerative diseases and cardiovascular disorders.
  • Cytotoxicity: Research has also explored the cytotoxic effects of 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid on various cancer cell lines. Preliminary studies suggest that it may have selective cytotoxicity against certain types of cancer cells, making it a potential lead compound for anticancer drug development.

Potential Applications

The diverse biological activities of 5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid have led to its exploration in various therapeutic areas:

  • Inflammatory Diseases: Given its anti-inflammatory properties, this compound could be developed into drugs for treating conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and asthma.
  • Oxidative Stress-related Disorders: strong>: The antioxidant activity of < strong >5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid< / strong > makes it a potential candidate for preventing or treating oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and atherosclerosis. li > < li >< strong >Cancer Treatment:< / strong > The selective cytotoxicity observed in preliminary studies suggests that this compound could be further optimized for use in cancer therapy, particularly for cancers where current treatments are limited or ineffective. li > ul > < p >< strong >Current Research Trends< / strong > p > < p >The ongoing research on< strong >5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid< / strong > is focused on several key areas: improving its pharmacokinetic properties to enhance bioavailability and reduce toxicity; exploring new synthetic routes to increase yield and purity; and conducting more extensive preclinical studies to evaluate its safety and efficacy in animal models. Additionally, efforts are being made to identify novel derivatives with enhanced biological activities or improved drug-like properties. p > < p >< strong >Conclusion< / strong > p > < p >< strong >5-(3-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid< / strong > (CAS No. 912763-92-9) represents a promising compound with a wide range of biological activities that make it an attractive candidate for further pharmaceutical development. Its unique chemical structure, coupled with its anti-inflammatory, antioxidant, and cytotoxic properties, positions it as a valuable lead molecule for addressing various therapeutic challenges. As research continues to advance our understanding of this compound, it holds significant potential to contribute to the development of new treatments for inflammatory diseases, oxidative stress-related disorders, and cancer. p > article > response >
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